molecular formula C7H11N5O3 B14722474 [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea CAS No. 5454-67-1

[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea

Cat. No.: B14722474
CAS No.: 5454-67-1
M. Wt: 213.19 g/mol
InChI Key: DLKSFTNULMBYEZ-YCRREMRBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea typically involves the reaction of 4-ethyl-2,5-dioxoimidazolidin-4-ylmethylideneamine with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield. Additionally, solvent recycling and purification steps are implemented to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea stands out due to its unique combination of an imidazolidinone ring and a urea moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

5454-67-1

Molecular Formula

C7H11N5O3

Molecular Weight

213.19 g/mol

IUPAC Name

[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea

InChI

InChI=1S/C7H11N5O3/c1-2-7(3-9-12-5(8)14)4(13)10-6(15)11-7/h3H,2H2,1H3,(H3,8,12,14)(H2,10,11,13,15)/b9-3+

InChI Key

DLKSFTNULMBYEZ-YCRREMRBSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)N1)/C=N/NC(=O)N

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C=NNC(=O)N

Origin of Product

United States

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